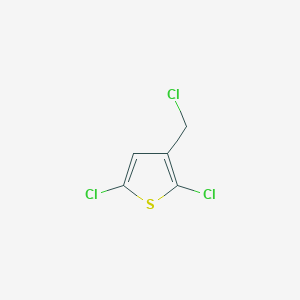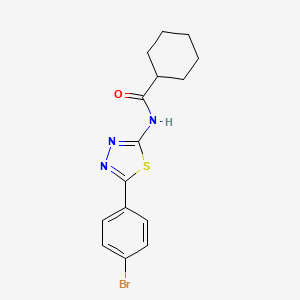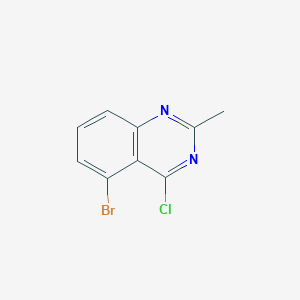![molecular formula C8H10N2O2 B2481152 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid CAS No. 856256-49-0](/img/structure/B2481152.png)
6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, often utilizing heterocyclic compounds as building blocks due to their versatile synthetic applicability and biological activity. One approach involves the condensation of dimedone with aldehydes and malononitrile to construct tetrahydrobenzo[b]pyrans, a related structure, using organocatalysts for three-component cyclocondensation reactions (Kiyani, 2018). This method highlights the flexibility in synthesizing pyrazole derivatives through various catalytic and multi-component processes.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including "6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid," is characterized by the presence of nitrogen atoms within the ring. This structure contributes to their chemical reactivity and ability to form hydrogen bonds, making them suitable for a wide range of applications, from medicinal chemistry to material science. The exact structural analysis would depend on specific substituents and modifications made during synthesis.
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leveraging their nitrogen atoms for nucleophilic attacks, and can act as bases or acids in different chemical contexts. Their reactivity with dicarboxylic acids cyclic anhydrides, for instance, demonstrates their versatility in forming more complex heterocyclic compounds, which can be further functionalized for specific applications (Skoryna et al., 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives like "this compound" are influenced by their molecular structure. These can include melting points, solubility in various solvents, and crystallinity, which are essential for their application in drug formulation and material science. Although specific data for this compound might not be readily available, related pyrazole compounds exhibit diverse physical properties that enable their use in a wide array of scientific fields.
Chemical Properties Analysis
Pyrazole derivatives exhibit a range of chemical properties including basicity, reactivity towards electrophiles, and the ability to participate in hydrogen bonding. These properties are crucial for their biological activity and interaction with biological systems, making them candidates for drug development and other applications. Their chemical stability, coupled with the ability to undergo various reactions, makes them versatile tools in organic synthesis and medicinal chemistry.
References
Applications De Recherche Scientifique
Antibacterial Activity and DNA Gyrase Inhibition
A key application of 6-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid is in the realm of antibacterial activity. Jinbo et al. (1993) synthesized a series of tetracyclic pyridone carboxylic acids, including compounds with a thiazolidine ring and variants with nitrogen or carbonyl groups, which demonstrated significant antibacterial activity and inhibitory action on DNA gyrase from Escherichia coli. This research indicates the potential of these compounds in developing antibacterial agents (Jinbo et al., 1993).
Coordination Polymers and Chirality
Cheng et al. (2017) explored the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These polymers exhibited diverse structural forms, including chiral 2D networks and 3D supramolecular networks with helical chains. This study demonstrates the structural versatility and potential applications of these compounds in materials science (Cheng et al., 2017).
Synthesis of Complex Compounds
Wilson et al. (2009) developed an efficient synthesis method for tetrahydrocyclopenta[c]pyrazole, starting from commercially available materials. This process underscores the utility of such compounds in complex chemical syntheses, contributing to the field of organic chemistry (Wilson et al., 2009).
Molecular Structure and Computational Studies
Shen et al. (2012) conducted a detailed study on pyrazole derivatives, including structural analysis through X-ray diffraction and computational methods. These studies contribute to a deeper understanding of the molecular characteristics of such compounds, which is crucial for their application in various scientific fields (Shen et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
6-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-3-5-6(4)9-10-7(5)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIURPKSWTDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1NN=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-C] pyridine](/img/structure/B2481072.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)



![N-(3,4-dimethoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2481085.png)
![8-methoxy-3-[3-(3-methylphenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2481086.png)





![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-phenoxybenzamide](/img/structure/B2481092.png)